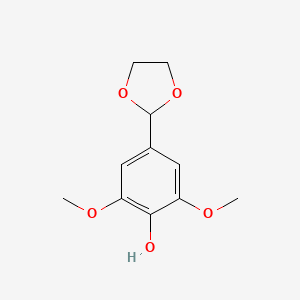
4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a dioxolane ring attached to a dimethoxyphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of eco-friendly reductants such as glucose in alkaline medium has been explored for related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction reactions can be performed using reagents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or ethers.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors or as an inhibitor for specific enzymes . The dioxolane ring provides stability and specificity in these interactions, enhancing the compound’s efficacy in its applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxanes: Similar in structure but with a six-membered ring.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Shares the dioxolane ring but differs in functional groups and applications.
Uniqueness: 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol is unique due to its combination of the dioxolane ring with the dimethoxyphenol moiety, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where stability and specific interactions are required.
Eigenschaften
CAS-Nummer |
33837-92-2 |
|---|---|
Molekularformel |
C11H14O5 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(11-15-3-4-16-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
DXAXQZBVFPUNJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
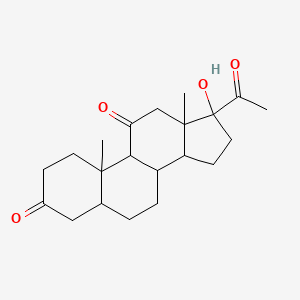
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)

![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
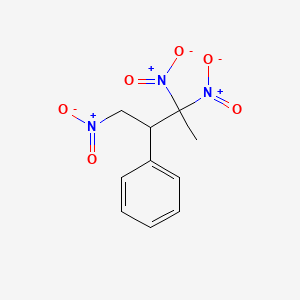
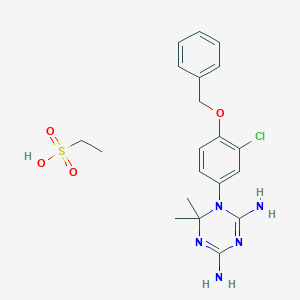
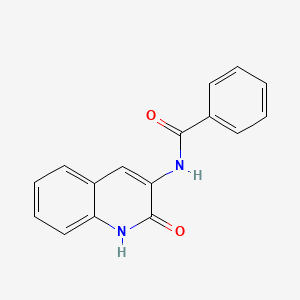
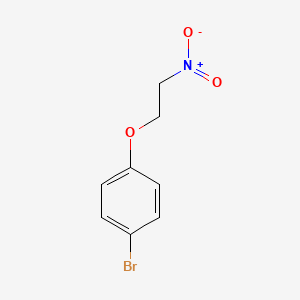
![8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B14009301.png)

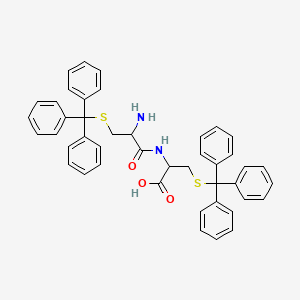
![N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
